molecular formula C20H14Cl2N4OS2 B2390789 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide CAS No. 901259-10-7

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

Cat. No. B2390789
CAS RN: 901259-10-7
M. Wt: 461.38
InChI Key: CSYROWOJWGZHOX-UHFFFAOYSA-N
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Description

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as BCTC, and it is a potent and selective antagonist of the transient receptor potential cation channel subfamily V member 1 (TRPV1).

Scientific Research Applications

Antimicrobial and Antitumor Activities

Research has identified a new class of bis-heterocyclic sulfamoyl acetamides demonstrating significant antimicrobial activity against strains such as Pseudomonas aeruginosa and Penicillium chrysogenum. The chloro substituted thiazolyl imidazolylsulfamoyl acetamide variant has been particularly noted for its potential as an antimicrobial agent (Divya, Sravya, Padmaja, & Padmavathi, 2015). Additionally, derivatives of this compound structure have been synthesized and evaluated for antitumor activity against a broad spectrum of human tumor cell lines, indicating considerable anticancer activity for specific compounds against certain cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Optoelectronic Properties

In the field of materials science, thiazole-based polythiophenes, including those containing the N-(thiazol-2-yl)acetamide moiety, have been synthesized and analyzed for their optoelectronic properties. These studies focus on the electrochemical polymerization of monomers and the investigation of conducting polymers for potential applications in electronic devices, showcasing optical band gaps and promising switching times and optical contrasts (Camurlu & Guven, 2015).

Corrosion Inhibition

Another area of application for derivatives of 2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide is as corrosion inhibitors. Specific derivatives have been synthesized and their effectiveness in protecting metals against corrosion has been evaluated through quantum chemical and molecular dynamics simulation studies. These studies predict the corrosion inhibition performances of such compounds on metal surfaces, highlighting their potential in material protection and preservation (Kaya et al., 2016).

properties

IUPAC Name

2-[[2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14Cl2N4OS2/c21-14-5-1-12(2-6-14)17-19(29-11-16(27)24-20-23-9-10-28-20)26-18(25-17)13-3-7-15(22)8-4-13/h1-10H,11H2,(H,25,26)(H,23,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYROWOJWGZHOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NC4=NC=CS4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14Cl2N4OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((2,5-bis(4-chlorophenyl)-1H-imidazol-4-yl)thio)-N-(thiazol-2-yl)acetamide

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